3,5-Bis(trifluoromethyl)benzamidoxime
Overview
Description
Mechanism of Action
Target of Action
It has been found that trifluoromethyl substituted phenyl groups can act as potent growth inhibitors of different bacterial strains, including mrsa .
Mode of Action
The compound contains an amidoxime functional group , which may play a role in its interaction with its targets.
Pharmacokinetics
It has been noted that the trifluoromethyl group strategically placed on a phenyl ring is known to improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Action Environment
It is generally recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .
Biochemical Analysis
Biochemical Properties
3,5-Bis(trifluoromethyl)benzamidoxime plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. The interaction between this compound and these proteases involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . Additionally, this compound can form complexes with metal ions, which can further modulate enzyme activity and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, this compound can inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical effect.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence biochemical reactions . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as amino acids and nucleotides.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the action of targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, this compound can affect metabolic processes and energy production.
Preparation Methods
The synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzamidoxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings .
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzamidoxime can be compared with other similar compounds such as:
3,5-Bis(trifluoromethyl)benzonitrile: Lacks the amidoxime group, making it less reactive in certain chemical reactions.
3-(Trifluoromethyl)benzamidoxime: Contains only one trifluoromethyl group, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)benzylamine: Features an amine group instead of an amidoxime, leading to distinct biological activities .
The uniqueness of this compound lies in its combination of trifluoromethyl and amidoxime groups, which confer specific chemical and biological properties that are valuable in various research applications.
Properties
IUPAC Name |
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPMNUHESBFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72111-09-2 | |
Record name | 72111-09-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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